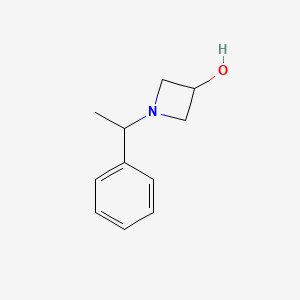

1-(1-Phenylethyl)azetidin-3-ol

描述

Historical Context and Evolution of Azetidine (B1206935) Chemistry in Organic Synthesis

The chemistry of azetidines, or azacyclobutanes, has a history marked by significant synthetic challenges. researchgate.netmedchemexpress.com Early attempts to synthesize these four-membered rings were often hampered by the inherent ring strain, making their preparation difficult compared to their less strained five- and six-membered counterparts, pyrrolidines and piperidines. researchgate.net Historically, the synthesis of azetidines was a less explored area of heterocyclic chemistry. nih.gov However, the discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, and the immense therapeutic success of β-lactam (azetidin-2-one) antibiotics like penicillins, spurred a growing interest in developing more robust and versatile synthetic methodologies. lifechemicals.com

Over the past few decades, significant progress has been made, moving from classical cyclization methods, often requiring harsh conditions and providing low yields, to more sophisticated and efficient strategies. nih.gov Modern synthetic organic chemistry has furnished a diverse toolkit for constructing the azetidine core. These methods include intramolecular cyclizations, cycloaddition reactions, and ring expansions of smaller heterocycles. nih.govfrontiersin.org The development of catalytic systems, including those based on transition metals, has been instrumental in achieving higher yields, greater functional group tolerance, and stereocontrol in azetidine synthesis. frontiersin.org This evolution has transformed azetidines from synthetic curiosities into readily accessible building blocks for complex molecule construction.

Azetidine Scaffolds as Privileged Structures in Contemporary Medicinal Chemistry Research

In the realm of drug discovery, the azetidine ring is now considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The utility of the azetidine moiety stems from its unique structural and physicochemical properties. As a small, rigid scaffold, it can introduce specific conformational constraints on a molecule, which can lead to improved binding affinity and selectivity for its biological target. nih.gov The four-membered ring serves as a bioisosteric replacement for larger, more flexible, or more lipophilic groups, such as phenyl or piperidine rings, allowing for the fine-tuning of properties like solubility, metabolic stability, and cell permeability.

The incorporation of an azetidine ring can significantly impact a compound's pharmacokinetic profile. Unlike analogous aromatic rings, azetidines are less susceptible to metabolic degradation by enzymes, which can mitigate issues of rapid drug clearance. nih.gov The nitrogen atom in the ring provides a convenient handle for introducing a wide variety of substituents, enabling the exploration of chemical space around a core pharmacophore. Consequently, azetidine-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, and have been investigated for treating central nervous system disorders. lifechemicals.comnih.gov Several approved drugs now contain the azetidine motif, validating its importance in modern medicinal chemistry. chemrxiv.org

Positioning of 1-(1-Phenylethyl)azetidin-3-ol within the Azetidine Family of Compounds

This compound belongs to a specific and highly useful subclass of azetidines. Its structure can be deconstructed into two key components: the azetidin-3-ol (B1332694) core and the N-(1-phenylethyl) substituent.

The Azetidin-3-ol Core: The hydroxyl group at the 3-position makes this core a versatile synthetic intermediate. The alcohol functionality can be further modified through reactions like oxidation to the corresponding azetidin-3-one (B1332698), etherification, or esterification, allowing for the attachment of other molecular fragments. Azetidin-3-ols and their ketone derivatives are valuable precursors for creating diverse libraries of functionalized azetidines for drug screening. nih.gov

The N-(1-Phenylethyl) Substituent: The 1-phenylethyl group attached to the nitrogen atom is a well-established chiral auxiliary in asymmetric synthesis. beilstein-journals.org Chiral auxiliaries are enantiomerically pure groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. After the desired stereocenter is created, the auxiliary can be removed. The presence of the (S)- or (R)-1-phenylethyl group on the azetidine nitrogen suggests that this compound can be used as a chiral building block for the enantioselective synthesis of more complex molecules. nih.gov

Therefore, this compound is not merely a simple azetidine derivative but a specialized chiral building block. It combines the desirable medicinal chemistry properties of the azetidine scaffold with the synthetic utility of a chiral auxiliary, positioning it as a valuable tool for constructing enantiomerically pure, biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40569-60-6 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| SMILES Code | OC1CN(C(C2=CC=CC=C2)C)C1 |

Data sourced from BLDpharm. bldpharm.com

Overview of Current Research Landscape and Gaps Pertaining to this compound

Despite its potential as a valuable chiral building block, the current publicly accessible research landscape for this compound is notably sparse. A comprehensive search of scientific literature reveals a significant gap in dedicated studies on this specific compound. There are no prominent research articles detailing its synthesis, characterization, or specific applications in peer-reviewed journals.

The compound is, however, listed in the catalogs of several chemical suppliers, which indicates its availability for purchase and its likely use in organic synthesis, probably within industrial or academic research programs focused on drug discovery. bldpharm.com Its presence in these catalogs suggests it is utilized as a starting material or an intermediate for the synthesis of more complex, often proprietary, molecules. The phenylethylamine motif, which is part of its structure, is found in numerous central nervous system (CNS) active agents, hinting at potential, albeit unexplored, applications in this area. nih.gov

The primary research gap is the lack of published, non-proprietary data. Key unanswered questions include:

What are the most efficient and stereoselective synthetic routes to prepare both enantiomers of this compound?

What are its detailed physicochemical properties, such as its pKa, logP, and crystal structure?

In what specific synthetic applications has this building block been successfully employed?

Have any derivatives of this compound shown notable biological activity?

The absence of this information in the public domain represents a clear gap in the academic literature concerning specialized azetidine building blocks. Further research and publication in this area would be beneficial for the broader chemical community, potentially unlocking new synthetic pathways and applications for this chiral azetidin-3-ol derivative.

Structure

3D Structure

属性

CAS 编号 |

40569-60-6 |

|---|---|

分子式 |

C11H15NO |

分子量 |

177.24 g/mol |

IUPAC 名称 |

1-(1-phenylethyl)azetidin-3-ol |

InChI |

InChI=1S/C11H15NO/c1-9(12-7-11(13)8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3 |

InChI 键 |

DILWWMFEHWWBCX-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)N2CC(C2)O |

规范 SMILES |

CC(C1=CC=CC=C1)N2CC(C2)O |

产品来源 |

United States |

Synthetic Methodologies for 1 1 Phenylethyl Azetidin 3 Ol and Advanced Analogues

Direct Synthesis of 1-(1-Phenylethyl)azetidin-3-ol

The direct construction of this compound is centered on the efficient formation of the strained four-membered azetidine (B1206935) ring while incorporating the specific N-substituent and C3-hydroxyl group.

Nucleophilic Substitution Approaches to Azetidin-3-ol (B1332694) Core Formation

The formation of the azetidine ring is frequently accomplished through intramolecular cyclization involving a nucleophilic attack by a nitrogen atom. nih.govfrontiersin.org By far the most prevalent method for producing azetidines is the cyclization of a preformed chain via the nucleophilic displacement of a leaving group by an amine nucleophile. acs.org This strategy often involves a γ-amino alcohol where the terminal carbon bears a good leaving group.

A highly effective and widely used industrial method for creating N-substituted azetidin-3-ols involves the reaction of a primary amine with epichlorohydrin (B41342). acs.org The reaction proceeds through an initial nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, forming a 3-chloro-2-hydroxypropylamine intermediate. This intermediate is then subjected to basic conditions, which promotes an intramolecular SN2 reaction. The amino group displaces the chloride, leading to the closure of the strained four-membered ring to yield the desired azetidin-3-ol core. acs.org This method is advantageous as it builds the required carbon skeleton and sets up the cyclization in a single initial step.

Specific Precursors and Reactants for the Azetidin-3-ol Scaffold

For the targeted synthesis of this compound, the key precursors are (R)- or (S)-1-phenylethylamine and epichlorohydrin. The chirality of the final product is determined by the stereocenter of the starting amine.

The synthesis pathway mirrors that developed for similar structures like 1-benzhydrylazetidin-3-ol. acs.org The reaction involves the addition of epichlorohydrin to a solution of 1-phenylethylamine (B125046), often in a protic solvent like isopropyl alcohol. This addition is carefully controlled to maintain a specific temperature. Following the formation of the intermediate, 3-chloro-1-((1-phenylethyl)amino)propan-2-ol, the reaction mixture is treated with a base to induce cyclization.

| Precursor 1 | Precursor 2 | Key Intermediate | Product |

| 1-Phenylethylamine | Epichlorohydrin | 3-chloro-1-((1-phenylethyl)amino)propan-2-ol | This compound |

| Benzhydrylamine | Epichlorohydrin | 3-chloro-1-(diphenylmethyl)amino-2-hydroxypropane | 1-Benzhydrylazetidin-3-ol |

This table illustrates the common precursor strategy for N-substituted azetidin-3-ols.

Integration of the 1-Phenylethyl Moiety via N-Alkylation or Reductive Amination Strategies

Alternative strategies introduce the 1-phenylethyl group after the formation of the core azetidine ring or a precursor thereof.

N-Alkylation: This approach begins with pre-formed azetidin-3-ol, which can be synthesized from the deprotection of a protected precursor like 1-benzhydrylazetidin-3-ol. acs.org Azetidin-3-ol hydrochloride is treated with a suitable base to yield the free amine, which is then alkylated. The direct N-alkylation of azetidin-3-ol with (1-bromoethyl)benzene (B1216412) in the presence of a non-nucleophilic base would furnish the target compound. This method is common for introducing various substituents onto the azetidine nitrogen.

Reductive Amination: Reductive amination is a powerful method for forming carbon-nitrogen bonds. masterorganicchemistry.com This strategy could be employed by reacting azetidin-3-one (B1332698) with 1-phenylethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the ketone precursor. masterorganicchemistry.com The required azetidin-3-one can be prepared via several routes, including the oxidation of azetidin-3-ol or the cyclization of α-amino-α'-diazo ketones. nih.gov A patent describes the general applicability of reductive amination for producing N-substituted compounds, including those with a 1-phenylethyl group, using reducing agents like NaCNBH₃, NaBH₄, or NaBH(OAc)₃. google.com

| Strategy | Reactant 1 | Reactant 2 | Reducing Agent (if applicable) |

| N-Alkylation | Azetidin-3-ol | (1-Bromoethyl)benzene | N/A (Base required) |

| Reductive Amination | Azetidin-3-one | 1-Phenylethylamine | e.g., NaBH₃CN, NaBH(OAc)₃ |

This table compares the two primary strategies for integrating the 1-phenylethyl group.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. When using the epichlorohydrin route, controlling the temperature during the initial addition is crucial to prevent side reactions. The choice of solvent and base for the cyclization step also impacts the yield. acs.org

Isolation and purification are critical for obtaining the final product with high purity. Following the reaction, workup procedures typically involve partitioning the product between an organic solvent and an aqueous solution. prepchem.com For instance, in a related synthesis, the residue was partitioned between an aqueous potassium carbonate solution and diethyl ether. prepchem.com Purification is often achieved through column chromatography on silica (B1680970) gel. prepchem.comnih.gov In some cases, the product can be isolated as a salt, such as a maleate (B1232345) salt, by treatment with the corresponding acid, which can facilitate purification through recrystallization. prepchem.com

General Azetidine Ring Formation Methodologies Applicable to the this compound Framework

Beyond the direct synthesis from epichlorohydrin, several general methodologies for forming the azetidine ring are applicable to this specific molecular framework. These methods are often categorized based on the type of bond formation and the cyclization pathway.

Cyclization Reactions (e.g., 4-exo-tet, 5-endo-tet pathways)

The formation of four-membered rings is governed by Baldwin's rules, which predict the relative favorability of different cyclization pathways.

4-exo-tet Cyclization: The 4-exo-tet pathway is the most common and generally favored route for forming azetidine rings. bham.ac.uk This process involves a nucleophilic attack by the nitrogen atom on a carbon atom that is part of the four-membered ring being formed (exo) and is attached to a leaving group via a tetrahedral (tet) geometry. Numerous synthetic strategies leverage this pathway.

From γ-Haloamines: Intramolecular SN2 reactions of γ-haloamines are a classic method for constructing the azetidine ring. frontiersin.org For example, a γ-chloroamine can be cyclized in the presence of a base like potassium hydroxide (B78521) to afford the azetidine. rsc.org

From Epoxy Amines: Lewis acid-catalyzed intramolecular aminolysis of 3,4-epoxy amines provides a highly regioselective route to 3-hydroxyazetidines. frontiersin.org Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to effectively catalyze the 4-exo-tet cyclization of cis-3,4-epoxy amines to give azetidines in high yields. nih.govfrontiersin.org This method is notable for its high regioselectivity, favoring the formation of the four-membered ring over the five-membered pyrrolidine (B122466) ring. frontiersin.org

5-endo-tet Cyclization: According to Baldwin's rules, the 5-endo-tet cyclization is generally disfavored for forming four-membered rings. This pathway would involve the nitrogen atom attacking the internal carbon of a three-membered ring (like an epoxide), which is a less favorable trajectory. However, under certain conditions, this pathway can compete with or even dominate the 4-exo pathway. For instance, the La(OTf)₃-catalyzed cyclization of trans-3,4-epoxy amines proceeds via a 5-endo-tet pathway to yield 3-hydroxypyrrolidines, highlighting the crucial role of substrate stereochemistry in determining the cyclization outcome. nih.govfrontiersin.org The ability to control the regioselectivity between the 4-exo and 5-endo pathways is a key challenge and an area of active research in heterocyclic synthesis. rsc.org

| Cyclization Pathway | General Substrate | Conditions | Outcome | Reference |

| 4-exo-tet | γ-Haloamine | Base (e.g., KOH, LiHMDS) | Azetidine | rsc.org |

| 4-exo-tet | cis-3,4-Epoxy amine | Lewis Acid (e.g., La(OTf)₃) | Azetidin-3-ol | nih.govfrontiersin.org |

| 5-endo-tet | trans-3,4-Epoxy amine | Lewis Acid (e.g., La(OTf)₃) | 3-Hydroxypyrrolidine | nih.govfrontiersin.org |

This interactive table summarizes key cyclization reactions for azetidine and related heterocycle synthesis.

Electrophilic Cyclization of Homoallylamine Derivatives

Electrophilic cyclization of homoallylamine derivatives represents a viable strategy for the construction of the azetidine ring system. This method typically involves the reaction of a homoallylamine, such as an N-(1-phenylethyl) substituted derivative, with an electrophile. The electrophile activates the double bond, leading to an intramolecular nucleophilic attack by the nitrogen atom to form the four-membered ring.

Common electrophiles used in these cyclizations include halogens (e.g., iodine, bromine) and organoselenium reagents. For instance, the iodocyclization of homoallylamines can stereoselectively yield 2-(iodomethyl)azetidine derivatives. The reaction conditions, such as temperature, can influence the outcome, with lower temperatures favoring the formation of the azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring.

While direct examples for the synthesis of this compound via this method are not extensively documented in the reviewed literature, the general applicability of this reaction to structurally similar homoallylamines suggests its potential. The key would be the use of a homoallylic amine precursor with a hydroxyl group at the appropriate position.

Strain-Release Methodology for Azetidine Synthesis

Strain-release methodologies offer a powerful and modular approach to the synthesis of complex azetidines. A prominent example is the functionalization of 1-azabicyclobutanes (ABBs), which are highly strained bicyclic compounds. The high ring strain of ABBs provides a thermodynamic driving force for ring-opening reactions, allowing for the introduction of various functional groups.

The synthesis of azetidine derivatives via strain-release typically involves the generation of an ABB intermediate, which can then be opened by a wide range of nucleophiles. This approach allows for the stereospecific synthesis of substituted azetidines that would be challenging to prepare using other methods. While a direct synthesis of this compound using this method was not found, the modularity of the strain-release approach makes it highly adaptable for the synthesis of its analogues. For example, a homologation of boronic esters using azabicyclo[1.1.0]butane has been developed for the modular synthesis of azetidines. researchgate.net

Superbase-Induced Ring Closure Reactions

Superbase-induced ring closure reactions have emerged as a highly effective and diastereoselective method for the synthesis of 2-arylazetidines. This approach typically involves the deprotonation of an amine using a superbase, such as a mixture of butyllithium (B86547) and potassium tert-butoxide (LiC-KOR), followed by an intramolecular cyclization. acs.orgnih.gov

A study by Kovács et al. (2020) detailed a general and scalable two-step method for the synthesis of various alkaloid-type azetidines. acs.orgnih.gov In this kinetically controlled reaction, the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered ring. acs.orgnih.gov The reaction demonstrates remarkable functional group tolerance. acs.orgnih.gov

Table 1: Superbase-Induced Synthesis of a this compound Analogue acs.org

| Starting Material | Reagents and Conditions | Product | Yield |

| N-((R)-1-phenylethyl)-N-((2S,3R)-3-(hydroxymethyl)heptan-2-yl)amine | 1. MsCl, Et3N, CH2Cl2, 0 °C to rt; 2. LiDA-KOR, THF, -78 °C | 1-(2-Phenyl-1-(1-phenylethyl)azetidin-3-yl)butan-1-ol | 70% |

Ring Expansion Strategies Involving Aziridinium (B1262131) Ion Intermediates

Ring expansion of aziridinium ions provides another synthetic route to azetidines. This strategy involves the formation of an aziridinium ion from a suitable precursor, which then undergoes a rearrangement to form the larger four-membered ring. The formation of the aziridinium ion can be achieved through various methods, including the reaction of an aziridine (B145994) with an electrophile or the intramolecular cyclization of a molecule containing both an amine and a leaving group.

The regioselectivity of the ring-opening of the aziridinium ion is a crucial factor and depends on the nature of the substituents on the ring and the reaction conditions. While this methodology is well-established for the synthesis of various heterocyclic systems, specific applications for the direct synthesis of this compound are not prominently featured in the reviewed literature. However, the general principle remains a plausible approach for accessing advanced analogues.

Synthesis of Structurally Related this compound Derivatives

The functionalization of the azetidine ring and modification of the side chain are crucial for generating a library of structurally diverse derivatives of this compound, which is essential for structure-activity relationship studies in drug discovery.

Strategies for Functionalizing the Azetidine Ring at C2 and C3 Positions

The functionalization of the azetidine ring at the C2 and C3 positions can be achieved through various synthetic strategies. Base-promoted C2 metalation followed by trapping with an electrophile is a common approach for introducing substituents at the C2 position. The regioselectivity of this reaction is often controlled by the nature of the N-substituent.

For the C3 position, a common precursor is 1-benzhydrylazetidin-3-one, which can be subjected to a variety of nucleophilic additions to introduce diverse functionalities. Alternatively, the hydroxyl group of this compound can be converted into a good leaving group, such as a mesylate, which can then be displaced by various nucleophiles to introduce new substituents at the C3 position. For instance, the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) with various amines has been shown to be a versatile method for the synthesis of 3-aminoazetidine derivatives. chemrxiv.org

A study by Al-hadedi et al. (2014) reported the synthesis of (R)-3-[(tert-butyldimethylsilyloxy)methyl]-1-(1-phenylethyl)azetidin-3-ol, a C3-functionalized derivative. thieme-connect.de This compound was synthesized in 88% yield and characterized by NMR spectroscopy. thieme-connect.de

Table 2: Synthesis of a C3-Functionalized this compound Derivative thieme-connect.de

| Starting Material | Reagents and Conditions | Product | Yield |

| (R)-1-(1-Phenylethyl)azetidin-3-one | TBDMS-CH2-Li, THF, -78 °C to rt | (R)-3-[(tert-Butyldimethylsilyloxy)methyl]-1-(1-phenylethyl)azetidin-3-ol | 88% |

Modifications of the 1-Phenylethyl Side Chain

Modification of the 1-phenylethyl side chain can be achieved at various stages of the synthesis. One approach involves the synthesis of the azetidine ring with a different N-substituent, which can be later modified. For example, an N-benzyl group can be introduced and subsequently removed via hydrogenolysis, allowing for the introduction of other substituents.

Alternatively, the aromatic ring of the phenylethyl group can be functionalized. Electrophilic aromatic substitution reactions could be employed to introduce substituents on the phenyl ring, provided the azetidine ring is stable under the reaction conditions. Furthermore, the methyl group of the phenylethyl side chain could potentially be functionalized, although this would likely require more specialized synthetic methods.

A study on the structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives demonstrated various modifications to the phenylethylamino group, which could be conceptually applied to the this compound scaffold. nih.gov These modifications included replacing the phenylethyl group with other aralkylamines. nih.gov

Synthesis of Azetidin-3-ol Derivatives with Modified Aryl Groups

The synthesis of analogues of this compound featuring modified aryl groups is a key area of research for exploring structure-activity relationships. These modifications typically involve introducing various substituents onto the phenyl ring of the phenylethyl moiety. The primary synthetic strategies often parallel the synthesis of the parent compound, beginning with a substituted 1-arylethylamine.

A prevalent method for synthesizing these derivatives involves the reaction of a primary or secondary amine with epichlorohydrin. acs.orgchemsrc.com This approach is adaptable for creating a library of analogues by using appropriately substituted starting materials. For instance, N-((S)-1-(4-methoxyphenyl)ethyl) derivatives of azetidine-2-carbonitrile (B3153824) have been successfully prepared, demonstrating the feasibility of incorporating electron-donating groups onto the aryl moiety. nih.gov The synthesis began with the corresponding methyl ester, which was amidated with aqueous ammonia (B1221849) and subsequently dehydrated using trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the nitrile derivative. nih.gov

Another significant approach involves the multi-step synthesis and subsequent cyclization of amino alcohol precursors. A notable example is the preparation of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol. google.com This synthesis starts from 3-{[bis(4-chlorophenyl)methylene]amino}propane-1,2-diol, which is reduced to 3-{[bis(4-chlorophenyl)methyl]-amino}propane-1,2-diol. google.com This intermediate aminodiol undergoes chemoselective monotosylation with para-toluenesulfonyl chloride. The resulting tosylate is not isolated but is directly cyclized in hot toluene (B28343) in the presence of an inorganic base like sodium bicarbonate to yield the final azetidinol (B8437883) product. google.com This method highlights a pathway to introduce multiple halogen substituents on the aryl rings. The patent for this process indicates that the aryl groups (R, R', R'') can be substituted with one or more halogen (Cl, F, Br, I), cyano, nitro, alkyl, alkoxy, trifluoromethyl, or trifluoromethoxy radicals. google.com

Further synthetic diversification can be achieved through the preparation of 3-aryl azetidines which can then be functionalized at the nitrogen atom. For example, a synthetic route to 3-(4-bromophenyl)azetidine (B121925) has been reported. researchgate.net This pathway starts with 2-(4-bromophenyl)methyl cyanide, which is reacted with ethyl chloroformate and n-butyl lithium. The product is then reduced with sodium borohydride (B1222165) to yield 3-amino-2-(4-bromophenyl)propan-1-ol. After protection of the amino group, the hydroxyl group is tosylated and the compound is cyclized to afford the 3-(4-bromophenyl)azetidine. researchgate.net

The table below summarizes synthetic methodologies for select azetidin-3-ol derivatives with modified aryl groups.

| Derivative | Aryl Modification | Synthetic Method | Key Reagents/Intermediates | Reference |

|---|---|---|---|---|

| 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol | Two 4-chlorophenyl groups | Reduction of an imine, followed by monotosylation and intramolecular cyclization. | 3-{[bis(4-chlorophenyl)methyl]-amino}propane-1,2-diol, para-toluenesulfonyl chloride, sodium bicarbonate. | google.com |

| N-((S)-1-(4-methoxyphenyl)ethyl)azetidine-2-carbonitrile | 4-methoxyphenyl group | Amidation of the corresponding methyl ester followed by dehydration. | Aqueous NH3, trifluoroacetic anhydride, pyridine. | nih.gov |

| 3-(4-bromophenyl)azetidine | 4-bromophenyl group on C3 | Multi-step synthesis starting from a substituted methyl cyanide, followed by reduction, protection, tosylation, and cyclization. | 2-(4-bromophenyl)methyl cyanide, ethyl chloroformate, n-butyl lithium, sodium borohydride, tosyl chloride. | researchgate.net |

Stereochemical Aspects and Control in 1 1 Phenylethyl Azetidin 3 Ol Chemistry

Analysis of Stereogenic Centers within the 1-(1-Phenylethyl)azetidin-3-ol Scaffold

The this compound molecule possesses two stereogenic centers:

C3 of the azetidine (B1206935) ring: The carbon atom bonded to the hydroxyl group is a stereocenter, leading to (R)- and (S)-configurations.

The benzylic carbon of the 1-phenylethyl group: The carbon atom attached to the phenyl group and the azetidine nitrogen is also a stereocenter, resulting in (R)- and (S)-configurations.

The combination of these two stereocenters gives rise to four possible stereoisomers: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R). The rigid four-membered azetidine ring influences the spatial arrangement of substituents, making stereocontrol a key challenge in the synthesis of these compounds. researchgate.netrsc.org

Diastereoselective Synthesis of Azetidine Derivatives

Diastereoselective synthesis aims to preferentially form one diastereomer over the others. This is often achieved by controlling the relative stereochemistry during the formation of the azetidine ring or by using chiral starting materials that influence the stereochemical outcome.

Control of Relative Stereochemistry During Ring Formation

The formation of the azetidine ring is a crucial step where the relative stereochemistry of the substituents can be established. Various strategies have been employed to control this, including:

Cyclization of γ-haloalkyl-imines: The reductive cyclization of γ-haloalkyl-imines can produce N-substituted azetidines. The stereochemical outcome of this intramolecular cyclization can be influenced by the reaction conditions and the nature of the substituents. bham.ac.uk

[2+2] Cycloaddition Reactions: The reaction of imines with alkenes or isocyanates with olefins can form the azetidine ring. The geometry of the starting materials often dictates the relative stereochemistry of the products. clockss.org For instance, cis-olefins can lead to syn-products, while trans-olefins can result in anti-products. clockss.org

Intramolecular Cyclization of Amino Alcohols: The cyclization of appropriately substituted amino alcohols can also yield azetidines. The stereochemistry of the starting amino alcohol can direct the formation of a specific diastereomer.

Spectroscopic methods, such as NMR (NOESY), are instrumental in confirming the trans or cis relationship of substituents on the azetidine ring. nih.gov

Influence of Chiral Auxiliaries and Starting Materials (e.g., (R)-1-phenylethylamine)

The use of chiral auxiliaries and enantiomerically pure starting materials is a powerful strategy for inducing diastereoselectivity. (R)-1-phenylethylamine is a commonly used chiral building block in the synthesis of chiral azetidines. researchgate.netrsc.orgfrontiersin.org

When (R)-1-phenylethylamine is incorporated into the azetidine structure, it can direct the stereochemistry of the newly formed stereocenters. For example, in the synthesis of 2-substituted azetidines, the use of (R)-1-phenylethylamine as a chiral amine led to a separable mixture of diastereomeric esters. frontiersin.org This approach allows for the synthesis of specific diastereomers by leveraging the existing chirality of the starting material.

Recent studies have shown that chiral tert-butanesulfinamides can also be used to achieve high diastereoselectivity in the synthesis of C2-substituted azetidines. acs.org This method provides a general and scalable route to enantioenriched azetidines. acs.org

Enantioselective Synthesis and Resolution Strategies

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This can be achieved through asymmetric synthetic routes or by resolving a racemic mixture.

Asymmetric Synthetic Routes to this compound Stereoisomers

Asymmetric synthesis of azetidin-3-ol (B1332694) derivatives has been achieved through various methods:

Asymmetric Lithiation: The asymmetric lithiation of N-protected azetidines, followed by trapping with an electrophile, can produce enantiomerically enriched azetidines. The use of chiral ligands can induce high enantioselectivity. uni-muenchen.de

Photocyclization Reactions: Diastereoselective Yang photocyclization of chiral 2-acyl-3-substituted perhydro-1,3-benzoxazines can yield enantiopure azetidin-3-ol derivatives. nih.gov The diastereoselectivity of this reaction is dependent on the substituents on the nitrogen atom. nih.gov

Catalytic Asymmetric Reactions: The use of chiral catalysts in reactions such as the addition of organometallic reagents to azetidinones can provide enantiomerically enriched azetidinols. nih.gov For example, iridium-catalyzed reductive coupling of azetidinone with allylic acetates has been shown to produce chiral α-stereogenic azetidinols with high enantioselectivity. nih.gov

| Method | Starting Material | Product | Enantiomeric Excess (ee) |

| Asymmetric Lithiation | N-thiopivaloyl azetidine | α-methyl azetidine | 80:20 er uni-muenchen.de |

| Yang Photocyclization | Chiral 2-acyl-3-allyl-perhydro-1,3-benzoxazine | 2,3-disubstituted azetidin-3-ol | Moderate to good de nih.gov |

| Catalytic Reductive Coupling | Azetidinone and allylic acetate | α-stereogenic azetidinol (B8437883) | Up to 99% ee nih.gov |

Kinetic Resolution in Azetidine Chemistry

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched.

Biocatalytic kinetic resolution has been successfully applied to nitrile-containing azetidine derivatives, achieving high enantiomeric excess (>99.5% ee) for both the hydrolyzed product and the remaining nitrile. bham.ac.uk Lipases are often used as biocatalysts in these resolutions. researchgate.net This method offers a green and sustainable approach to obtaining enantiomerically pure azetidines.

Another approach is the hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral complexes, which can be a practical route to enantioenriched epoxides that are precursors to chiral azetidines. nsf.gov

| Method | Substrate | Catalyst/Reagent | Enantiomeric Excess (ee) |

| Biocatalytic Kinetic Resolution | Nitrile containing azetidine derivatives | Biocatalyst | >99.5% bham.ac.uk |

| Hydrolytic Kinetic Resolution | Terminal Epoxides | Chiral (Salen)Co(III) Complexes | High ee nsf.gov |

Configurational Stability and Dynamic Phenomena of the Azetidine Ring System

The four-membered azetidine ring is a strained heterocyclic system that exhibits unique stereochemical properties. Its chemistry is significantly influenced by dynamic phenomena, including nitrogen inversion and ring puckering, which play a pivotal role in determining the configurational stability and reactivity of its derivatives. frontiersin.orguniba.it In the context of substituted azetidines like this compound, these dynamic processes can dictate the stereochemical outcome of reactions. mdpi.comresearchgate.net

A notable characteristic of the azetidine ring system is the dynamic behavior at the nitrogen atom. uniba.it The nitrogen atom can undergo inversion, leading to equilibrating invertomers. frontiersin.orguniba.it This process, along with the puckering of the four-membered ring, influences the relative orientation of substituents on the ring. The nature of the substituents on both the nitrogen and the ring carbons can affect the energy barrier for these dynamic processes. uniba.it

In the case of N-alkyl-2-substituted azetidines, it has been demonstrated that the dynamics at the nitrogen are dependent on the substituent at the C2 position. uniba.it For instance, studies on N-alkyl-2-oxazolinylazetidines have shown the presence of a mixture of two equilibrating invertomers as a result of nitrogen inversion. frontiersin.orguniba.it This dynamic equilibrium can be influenced by complexation with reagents, such as organolithiums, which can control the stereochemical outcome of subsequent reactions. frontiersin.orguniba.it

Furthermore, the configurational stability of chiral centers within the azetidine ring system can be labile, particularly when carbanions are formed adjacent to the nitrogen. Research on the α-lithiation of N-alkyl 2-oxazolinylazetidines has revealed that the resulting lithiated intermediates can be configurationally unstable. mdpi.comresearchgate.net This instability can lead to epimerization through a process involving both inversion at the lithiated carbon center and inversion at the azetidine nitrogen. mdpi.comuniba.it This dynamic behavior results in a stereoconvergence towards the thermodynamically more stable diastereomer. mdpi.comresearchgate.net This contrasts with the configurational stability observed in smaller, related ring systems like lithiated aziridines. mdpi.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments have been instrumental in assessing the stereochemistry of these dynamic systems, confirming, for example, a trans relationship between the nitrogen substituent and a C2 substituent in certain azetidine derivatives. frontiersin.orgmdpi.com This stereochemical arrangement is crucial for understanding the complexation and subsequent reactivity of the molecule. frontiersin.org

Advanced Spectroscopic and Crystallographic Techniques for Stereochemical Elucidation

The unambiguous determination of the stereochemistry of complex molecules like this compound, which contains multiple stereocenters, relies on sophisticated analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones for elucidating both the relative and absolute configurations of such chiral compounds. researchgate.netthieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the diastereomeric ratio of a mixture of stereoisomers. researchgate.net In the analysis of this compound and related derivatives, ¹H NMR spectroscopy is particularly valuable. The different chemical environments of the protons in each diastereomer lead to distinct signals in the NMR spectrum, allowing for their differentiation and quantification. frontiersin.orgsemanticscholar.org

The diastereomeric ratio is typically determined by integrating the signals corresponding to specific protons that are well-resolved for each diastereomer. rsc.org For instance, the analysis of the crude reaction mixture for the synthesis of diastereomeric azetidines often involves ¹H NMR to establish the ratio of the products formed. mdpi.com

However, in standard ¹H NMR spectra, signal overlap can sometimes complicate accurate quantification. To overcome this, advanced NMR techniques have been developed. High-sensitivity band-selective pure shift NMR spectroscopy, for example, can provide significantly enhanced resolution by collapsing proton-proton couplings, resulting in simplified spectra where individual signals for each diastereomer are more clearly distinguished. rsc.org This method allows for more precise integration and, consequently, a more accurate determination of the diastereomeric ratio, even in the presence of impurities. rsc.org

Table 1: Comparison of Diastereomeric Ratio Determination by Standard and Pure Shift ¹H NMR

| NMR Technique | Diastereomeric Ratio | Notes |

| Standard ¹H NMR | 10.7 : 89.3 | Integration may be distorted by impurities. rsc.org |

| Pure Shift ¹H NMR | 11.6 : 88.4 | Allows for the exclusion of impurity resonances from integration, providing a more accurate ratio. rsc.org |

This table illustrates the enhanced accuracy of pure shift NMR in determining the diastereomeric ratio of a sample compared to standard ¹H NMR spectroscopy, as demonstrated in a study of a complex mixture.

X-ray Crystallography for Absolute Stereochemistry Confirmation

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. thieme-connect.despringernature.com This technique is unparalleled in its ability to provide a direct and unambiguous assignment of the configuration of all stereogenic centers in a molecule, provided that a suitable single crystal can be obtained. thieme-connect.denih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. thieme-connect.de For chiral molecules crystallized in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. thieme-connect.de The differences in the intensities of Friedel pairs of reflections (Bijvoet pairs) allow for the assignment of the correct enantiomer. nih.gov

In the study of azetidine derivatives, X-ray crystallography has been used to confirm the stereochemical arrangement of substituents. For example, the syn-arrangement between the N-substituent and an oxazoline (B21484) ring in a related azetidine derivative was confirmed by X-ray analysis. mdpi.com The determination of the absolute configuration is crucial for understanding the structure-activity relationships of chiral molecules and for validating the stereochemical outcomes of asymmetric syntheses. springernature.comnih.gov

Mechanistic Investigations of Reactions Involving 1 1 Phenylethyl Azetidin 3 Ol and Its Precursors

Elucidation of Reaction Mechanisms for Azetidine (B1206935) Ring Formation

The synthesis of the azetidine ring is a challenging endeavor due to the inherent ring strain of the four-membered heterocycle. bham.ac.uk Intramolecular cyclization of suitable precursors is a common strategy, and the mechanism of this process is highly dependent on the reaction conditions and the nature of the substrates and reagents employed.

Transition State Analysis and Energy Landscapes of Cyclization Reactions

The formation of the azetidine ring from acyclic precursors proceeds through a transition state where the nucleophilic nitrogen atom attacks an electrophilic carbon center. Computational studies on related systems have provided insights into the energy landscapes of these cyclization reactions. For instance, in the formation of 2-arylazetidines from N-substituted benzylamines and substituted oxiranes, density functional theory (DFT) calculations have been employed to analyze the transition states. nih.govresearchgate.net These studies reveal that the formation of the four-membered azetidine ring is often kinetically favored over the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific, kinetically controlled conditions. nih.govresearchgate.net

The transition states for the 4-exo-tet cyclization are influenced by the stereochemistry of the starting materials and the reagents used. For example, the use of a superbase like a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR) can facilitate the deprotonation of a specific position, leading to a regio- and diastereoselective ring closure. nih.govresearchgate.net The calculated energy barriers for the different possible transition states help in predicting the observed stereochemical outcome of the reaction.

Pathways Leading to Four-Membered Ring Formation versus Competing Pathways

The intramolecular cyclization leading to an azetidine ring often competes with other reaction pathways, most notably the formation of a five-membered pyrrolidine ring. The regioselectivity of the ring closure is governed by Baldwin's rules, which generally favor 5-exo-tet over 4-exo-tet cyclizations. However, through careful selection of substrates and reaction conditions, the kinetically controlled formation of the azetidine can be achieved. nih.govresearchgate.net

In the synthesis of 2-arylazetidines, the reaction of N-substituted benzylamines with substituted oxiranes can theoretically lead to both azetidine and pyrrolidine products. nih.govresearchgate.net The use of a strong, non-nucleophilic base at low temperatures has been shown to exclusively favor the formation of the azetidine ring by attacking the benzylic position. nih.govresearchgate.net Another competing pathway can be intermolecular reactions, especially at higher concentrations.

Regioselectivity and Diastereoselectivity in Nucleophilic Ring-Opening Reactions of Azetidine Intermediates

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this process is a key consideration in the synthetic utility of azetidines. In the case of N-substituted azetidines, particularly those that can form a stabilized carbocation upon ring opening, the reaction mechanism can have significant SN1 character.

For N-aryl azetidines, acid-mediated intramolecular ring-opening can occur via nucleophilic attack of a pendant amide group. nih.gov This process involves the protonation of the azetidine nitrogen, followed by intramolecular attack of the amide oxygen, leading to a more stable five- or six-membered ring system. nih.gov The regioselectivity is dictated by the attack at the more substituted and electronically activated carbon of the azetidine ring.

In the case of 3-amido-2-phenyl azetidines, isomerization to 2-oxazolines occurs via a regiospecific SN2 nucleophilic attack at the more activated C2 position of the azetidine ring, leading to a cis-2-oxazoline product. mdpi.com

Influence of Reagents and Reaction Conditions on Mechanistic Pathways

The choice of reagents and reaction conditions plays a pivotal role in directing the outcome of reactions involving azetidines. In the synthesis of 2-arylazetidines, the use of a superbase at low temperatures is critical for achieving high regio- and diastereoselectivity in the cyclization step. nih.govresearchgate.net Other bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) were found to be ineffective, highlighting the specific role of the LiDA-KOR superbase in promoting the desired pathway. nih.gov

The diastereoselectivity of the Yang photocyclization to form azetidin-3-ol (B1332694) derivatives is highly dependent on the nature of the substituent on the nitrogen atom. nih.gov For example, N-benzyl-substituted precursors lead to a single diastereomer, while N-allyl-substituted precursors yield a mixture of diastereomers. nih.gov

The solvent can also influence the reaction pathway. In some cases, the choice of solvent can affect the solubility of intermediates and reagents, thereby influencing reaction rates and selectivities.

Role of Substrate Structure on Reaction Outcome and Selectivity

The structure of the substrate, including the nature and stereochemistry of its substituents, has a profound impact on the mechanistic pathway and the stereochemical outcome of the reaction. In the synthesis of 1-(2-phenyl-1-(1-phenylethyl)azetidin-3-yl)butan-1-ol, the chiral (R)-N-benzyl-1-phenylethan-1-amine is used as a precursor, and its stereochemistry influences the diastereoselectivity of the final product. nih.govacs.org

The electronic nature of substituents on the aromatic rings of the precursors can also affect the reaction. Electron-donating groups on the phenyl ring of the N-benzylamine precursor can influence the nucleophilicity of the nitrogen and the stability of any potential cationic intermediates.

Furthermore, the steric bulk of the substituents can direct the approach of the nucleophile in both ring-closing and ring-opening reactions, thereby controlling the diastereoselectivity.

Detailed Research Findings

| Precursor(s) | Reagents and Conditions | Product | Yield | Key Mechanistic Insight | Reference |

|---|---|---|---|---|---|

| (R)-N-benzyl-1-phenylethan-1-amine and (3-propyloxiran-2-yl)methyl 4-methylbenzenesulfonate | 1. General procedure B; 2. LiDA-KOR, THF, -78 °C | 1-(2-Phenyl-1-(1-phenylethyl)azetidin-3-yl)butan-1-ol | 70% (overall, two diastereomers) | Regio- and diastereoselective azetidine ring formation is achieved using a superbase at low temperature, favoring the kinetically controlled product. | nih.govacs.org |

| (R)-N-benzyl-1-phenylethan-1-amine and epichlorohydrin (B41342) | 1. General procedure A; 2. LiDA-KOR, THF, -78 °C | (1-Benzyl-2-phenylazetidin-3-yl)methanol | Not specified | Demonstrates the versatility of using epichlorohydrin as a precursor for azetidin-3-ol derivatives. | nih.gov |

| (S)-1-benzhydrylazetidin-3-amine and 1-phenylethan-1-one | Not specified | (S)-1-benzhydryl-N-(1-phenylethyl)azetidin-3-amine | 60% | Illustrates the functionalization of a pre-formed azetidine ring. | chemrxiv.org |

| Chiral 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines | Photocyclization (Yang reaction) | Enantiopure 2,3-disubstituted azetidin-3-ol derivatives | Not specified | Demonstrates a diastereoselective photochemical route to azetidin-3-ols, with selectivity dependent on the N-substituent. | nih.gov |

| Substrate | Reagents and Conditions | Product | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| N-substituted azetidines with a pendant amide group | Acidic pH | Ring-opened lactone and lactam products | Acid-mediated intramolecular ring-opening occurs via nucleophilic attack of the amide. | nih.gov |

| 3-Amido-2-phenyl azetidines | Cu(OTf)2 | cis-2-Oxazolines | Regiospecific SN2 attack at the C2 position of the azetidine ring. | mdpi.com |

Derivatization and Functionalization of the 1 1 Phenylethyl Azetidin 3 Ol Core

Chemical Transformations at the Azetidin-3-ol (B1332694) Hydroxyl Group

The secondary alcohol at the C-3 position of the azetidine (B1206935) ring is a primary site for functionalization. Its reactivity allows for the introduction of various functional groups, significantly altering the molecule's steric and electronic properties.

The hydroxyl group of 1-(1-phenylethyl)azetidin-3-ol can be readily converted into esters and ethers through various established synthetic protocols.

Esterification: The formation of esters is commonly achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Mitsunobu reaction, for instance, allows for the esterification of alcohols with inversion of stereochemistry. In one example, (R)-1-phenylethanol was reacted with 3-(trifluoromethyl)benzoic acid and diethyl azodicarboxylate (DIAD) in the presence of triphenylphosphine (B44618) to yield the corresponding (S)-1-phenylethyl ester. nih.gov This type of reaction highlights a pathway for creating a diverse library of ester derivatives from the azetidinol (B8437883) core. nih.govontosight.aiontosight.ai

Etherification: Ether derivatives can be synthesized, for example, through a Williamson ether synthesis, where the deprotonated alcohol reacts with an alkyl halide. While direct examples for this compound are not prevalent in the searched literature, the general reactivity of alcohols supports this transformation.

The table below summarizes representative esterification reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| (R)-1-Phenylethanol | 3-(Trifluoromethyl)benzoic acid | (S)-1-Phenylethyl-3-(trifluoromethyl)benzoate | Mitsunobu Esterification nih.gov |

| 1-Phenylethanol | Butanoic acid, 3-methyl- | Butanoic acid, 3-methyl-, 1-phenylethyl ester | Esterification ontosight.ai |

| 1-Phenylethanol | Butanoic acid, 3-oxo- | Butanoic acid, 3-oxo-, 1-phenylethyl ester | Esterification ontosight.ai |

This table is illustrative of esterification reactions involving the 1-phenylethyl alcohol motif, analogous to the hydroxyl group on the azetidine ring.

The oxidation state of the C-3 position can be modified to introduce further chemical diversity.

Oxidation: The secondary alcohol of the azetidinol can be oxidized to the corresponding ketone, 1-(1-phenylethyl)azetidin-3-one. This transformation is a key step in the synthesis of various azetidine-based compounds. acs.org The resulting azetidinone is a valuable intermediate for further functionalization, such as nucleophilic additions to the carbonyl group.

Reduction: While this compound is already in a reduced state, related reductions are crucial in its synthesis. For instance, the synthesis of florfenicol, an antimicrobial agent, involves the reduction of an aziridine (B145994) ketone with a sodium borohydride (B1222165)/zinc chloride mixture to yield the corresponding alcohol. nih.gov This demonstrates the feasibility of stereoselective reduction to control the carbinol center's configuration.

The hydroxyl group serves as a gateway to introduce other important functional groups like amines and halides.

Conversion to Amines: The hydroxyl group can be converted into an amino group to produce 3-aminoazetidine derivatives. A one-step synthesis of azetidin-3-amines from a bench-stable commercial material has been reported, tolerating various functional groups. chemrxiv.org For instance, (S)-1-benzhydryl-N-(1-phenylethyl)azetidin-3-amine was synthesized with a 60% yield. chemrxiv.org Another method involves the Mitsunobu reaction, where the alcohol is reacted with an amine nucleophile.

Conversion to Halides: The hydroxyl group can be substituted by a halogen atom. This can be achieved using various halogenating agents. For example, the von Braun reaction, using cyanogen (B1215507) bromide, applied to functionalized N-alkyl azetidines can lead to ring cleavage, producing 3-bromo N-alkyl cyanamides. researchgate.net While this cleaves the ring, it demonstrates a pathway for introducing bromine.

The table below shows examples of converting the hydroxyl group to an amine.

| Starting Material | Reagent(s) | Product | Yield |

| 1-Benzhydryl-3-azetidinol derivative | (S)-1-Phenylethylamine | (S)-1-Benzhydryl-N-(1-phenylethyl)azetidin-3-amine | 60% chemrxiv.org |

Functionalization of the 1-Phenylethyl Substituent

The 1-phenylethyl group attached to the nitrogen atom provides another handle for chemical modification, both on the aromatic ring and the benzylic position of the alkyl chain.

The phenyl ring of the 1-phenylethyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. These modifications can modulate the electronic properties and steric bulk of the entire molecule. While specific examples for this compound were not found in the search results, the general principles of aromatic chemistry apply. For instance, nitration, halogenation, or Friedel-Crafts reactions could potentially be employed to functionalize the phenyl ring, provided the azetidine ring is stable under the reaction conditions. The synthesis of N-((S)-1-(4-methoxyphenyl)ethyl) derivatives of azetidine-2-carbonitriles has been reported, indicating that substituted phenylethyl groups can be used to construct the azetidine ring system from the outset. rsc.org

The benzylic position of the 1-phenylethyl group (the carbon atom attached to both the phenyl ring and the nitrogen of the azetidine) is a potential site for functionalization. However, reactions at this position are less common and can be challenging due to potential side reactions. The primary focus in the literature is often on modifications of the azetidine ring itself or the substituents directly attached to it at other positions. nih.govfrontiersin.org

Synthesis of Complex Azetidine-Based Scaffolds from this compound

The this compound core is a versatile starting material for the synthesis of more complex, substituted azetidine scaffolds. The hydroxyl group at the C3 position and the activated C2 and C4 positions provide multiple sites for functionalization, enabling the construction of diverse molecular architectures, including azetidine-3-amines, 2-substituted azetidines, and complex fused or spirocyclic systems.

Synthesis of Azetidine-3-amine Derivatives

The conversion of the hydroxyl group in azetidin-3-ols into an amino group is a key transformation for creating valuable building blocks in medicinal chemistry. A common and effective strategy involves a two-step process: activation of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a primary or secondary amine.

A widely used method is the conversion of the alcohol to a mesylate. Treating 1-substituted-azetidin-3-ols with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) yields the corresponding azetidin-3-yl mesylate. This intermediate is highly susceptible to nucleophilic attack. While specific examples starting directly from this compound are not extensively detailed in the provided literature, the methodology is well-established for analogous compounds like 1-benzhydrylazetidin-3-ol. chemrxiv.orgresearchgate.net The resulting mesylate can be reacted with a wide array of amines to produce a library of N,3-disubstituted azetidines. chemrxiv.org

The reaction is typically performed by heating the azetidin-3-yl mesylate with one or two equivalents of the desired amine in a solvent such as acetonitrile. chemrxiv.org This one-pot procedure tolerates a variety of functional groups on the incoming amine, making it a versatile method for late-stage functionalization. researchgate.net The use of secondary amines generally leads to moderate-to-high yields, while primary amines may result in lower yields. chemrxiv.orgresearchgate.net

Table 1: Examples of Azetidine-3-amine Derivatives Synthesized from 1-Benzhydrylazetidin-3-yl Mesylate This table illustrates the types of amine derivatives that can be synthesized using this methodology.

| Amine Nucleophile | Resulting Product | Yield (%) | Reference |

| Piperidine | 1-(1-Benzhydrylazetidin-3-yl)piperidine | 72 | chemrxiv.org |

| Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 | chemrxiv.org |

| Benzylamine | 1-Benzhydryl-N-benzylazetidin-3-amine | 48 | chemrxiv.org |

| (S)-1-Phenylethylamine | (S)-1-Benzhydryl-N-(1-phenylethyl)azetidin-3-amine | 60 | chemrxiv.org |

| 2-Methoxyethylamine | 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 33 | chemrxiv.org |

Preparation of 2-Arylazetidines and 2-Acylazetidines

Functionalization at the C2 position of the azetidine ring opens pathways to another important class of derivatives. The 1-phenylethyl group on the nitrogen atom can serve as a chiral auxiliary to direct stereoselective modifications at this position.

2-Acylazetidines

A robust method for synthesizing 2-acylazetidines involves the stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines. researchgate.netfrontiersin.org This strategy begins with the conversion of a precursor like methyl 1-((R)-1-phenylethyl)azetidine-2-carboxylate into an N-(1-hydroxy-2-methylpropan-2-yl)azetidine-2-carboxamide. frontiersin.org Cyclization of this amide yields a 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)azetidine. This oxazolinylazetidine can then be treated with an organolithium reagent (e.g., butyllithium), which adds to the oxazoline (B21484) C=N bond. Subsequent acidic hydrolysis of the resulting oxazolidine (B1195125) intermediate furnishes the desired 2-acylazetidine with high stereoselectivity. researchgate.netfrontiersin.org

Table 2: Synthesis of 2-Acylazetidines via Organolithium Addition

| Starting Oxazolinylazetidine | Organolithium Reagent | Final 2-Acylazetidine Product | Yield (%) | Reference |

| (R)-4,4-dimethyl-2-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}-4,5-dihydrooxazole | Butyllithium (B86547) | (R)-1-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}pentan-1-one | 86 (of intermediate) | frontiersin.org |

2-Arylazetidines

The synthesis of 2-arylazetidines can be achieved through a regio- and diastereoselective cyclization of N-substituted benzylamines bearing an oxirane moiety. semanticscholar.orgnih.gov In this approach, an N-benzyl-1-phenylethanamine is reacted with a substituted epichlorohydrin (B41342) or a corresponding tosylate to form an N-(1-phenylethyl)-N-benzyl-1-(oxiran-2-yl)methanamine intermediate. semanticscholar.orgnih.gov Treatment of this intermediate with a strong base, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), induces an intramolecular cyclization. nih.gov This reaction proceeds with high regio- and diastereoselectivity, exclusively forming the trans-2,3-disubstituted azetidine ring over the thermodynamically favored five-membered ring. nih.govresearchgate.net The 1-phenylethyl group is crucial for controlling the stereochemical outcome of the cyclization.

Table 3: Examples of 2-Arylazetidines Synthesized via Intramolecular Cyclization

| N-Substituted Benzylamine Precursor | Oxirane Precursor | Resulting 2-Arylazetidine | Yield (%) | Reference |

| (R)-N-benzyl-1-phenylethan-1-amine | (3-propyloxiran-2-yl)methyl 4-methylbenzenesulfonate | 1-(1-Benzyl-2-phenylazetidin-3-yl)butan-1-ol | 70 | semanticscholar.orgnih.gov |

Construction of Fused or Spiro Azetidine Systems

The rigid azetidine framework serves as an excellent scaffold for building more complex, three-dimensional structures such as fused and spirocyclic systems, which are of great interest in drug discovery.

Fused Azetidine Systems

Fused bicyclic systems can be constructed from densely functionalized azetidines through intramolecular cyclization reactions. For instance, a suitably substituted azetidine can undergo ring-closing reactions to form bicyclic structures like diazabicyclo[3.1.1]heptanes. researchgate.net Another strategy involves an intramolecular Heck reaction. Starting from a trans-azetidine ring system bearing an allyl group on the nitrogen and an appropriate aryl group, this reaction can yield a fused tetrahydroquinoline core system. researchgate.net These methods demonstrate how the azetidine ring can be used as a template to generate novel fused heterocyclic scaffolds. researchgate.net

Spiro Azetidine Systems

Spirocyclic azetidines, where the azetidine ring is joined to another ring through a single common atom, represent another important class of complex molecules. nih.gov One innovative approach involves an electrophile-induced spirocyclisation-desilylation reaction. This method starts with the synthesis of an azabicyclo[1.1.0]butane (ABB) derivative bearing a silyl-protected alcohol. Reaction of this precursor can lead to the formation of a variety of spiro-azetidines with different ring sizes and substituents. bris.ac.uk

Another powerful strategy is the synthesis and diversification of a densely functionalized azetidine to access spirocyclic systems. For example, intramolecular displacement of a tosylate by a secondary amine on an azetidine scaffold can lead to the formation of a spirocyclic intermediate. researchgate.net This highlights the utility of the azetidine core in constructing complex spiro-fused architectures. researchgate.netbris.ac.uk

Table 4: Examples of Complex Azetidine Systems

| Synthetic Strategy | Precursor Type | Resulting System | Reference |

| Intramolecular Cyclization | Densely functionalized azetidine | Fused diazabicyclo[3.1.1]heptane | researchgate.net |

| Intramolecular Heck Reaction | trans-Azetidine with N-allyl and aryl groups | Fused tetrahydroquinoline | researchgate.net |

| Electrophile-induced Spirocyclisation | Azabicyclo[1.1.0]butane with silyl-protected alcohol | Spiro-azetidine | bris.ac.uk |

| Intramolecular Displacement | Azetidine with pendant tosylate and amine | Spirocyclic azetidine | researchgate.net |

Exploration of Biological Activities of 1 1 Phenylethyl Azetidin 3 Ol and Its Derivatives Preclinical Focus

Azetidines as Building Blocks for Ligand Design in Biological Systems

Azetidines serve as valuable building blocks in the design of ligands for various biological targets. nih.gov The strained four-membered ring introduces a degree of conformational rigidity that can be advantageous for binding to protein targets. enamine.net This pre-defined spatial orientation of substituents on the azetidine (B1206935) scaffold can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity for the target. enamine.net

The presence of the nitrogen atom within the ring offers a site for chemical modification and can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetic properties. Chemists utilize azetidines to create diverse compound libraries for screening against various diseases, including neurological disorders, cancer, and infectious diseases. sciencedaily.com The development of efficient synthetic routes to access functionalized azetidines has further expanded their application in creating novel core structures for pharmaceutical design. sciencedaily.comrsc.org Small monocyclic scaffolds like azetidine are often preferred because they add less to the total molecular weight and lipophilicity of a molecule compared to larger ring systems. enamine.net

Structure-Activity Relationship (SAR) Studies of Azetidine Scaffolds

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery, systematically investigating how chemical structure modifications affect a compound's biological activity. oncodesign-services.com For azetidine scaffolds, SAR studies have provided crucial insights into the features that govern their interactions with biological targets.

The biological activity of azetidine derivatives can be significantly modulated by altering the substituents on the ring. Medicinal chemistry campaigns often involve an iterative approach to optimize potency and physicochemical properties by modifying functionalities attached to the azetidine core. acs.org

For instance, in the development of small-molecule STAT3 inhibitors, the transition from proline-based compounds to azetidine-2-carboxamides resulted in analogues with significantly improved potency. acs.org Further modifications to the substituents on the azetidine ring allowed for fine-tuning of the inhibitory activity. The unique torsional profile of azetidine amides can lead to different SAR outcomes compared to other tertiary amides, making them an interesting structural motif in drug design. drughunter.com

The following table illustrates the impact of substituent changes on the half-maximal inhibitory concentration (IC₅₀) for a series of azetidine-based STAT3 inhibitors.

| Compound | R1 Group | R2 Group | EMSA IC₅₀ (µM) |

| 5a | 2-hydroxyphenyl | H | 0.55 |

| 5b | Phenyl | H | >20 |

| 5c | 2-methoxyphenyl | H | 1.1 |

| 5d | 2-fluorophenyl | H | 1.9 |

Data adapted from a study on novel azetidine amides as STAT3 inhibitors. acs.org EMSA: Electrophoretic Mobility Shift Assay.

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, including azetidine derivatives. nih.gov The specific three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, as proteins and other biological macromolecules are themselves chiral. nih.govnih.gov

For many classes of compounds, stereochemistry is a key driver for potency and pharmacokinetic properties. nih.gov Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer being active while the other is inactive or even produces undesirable effects. This stereospecificity can also extend to how the molecules are absorbed and distributed, for example, through interactions with stereospecific transport systems. nih.gov In the context of azetidines, the stereocenters on the ring and its substituents are critical for defining the molecule's shape and its ability to fit into a specific binding site. acs.orgresearchgate.net Investigations into nature-inspired compounds have shown that only specific isomers display significant biological activity, suggesting that stereoselective uptake or target binding is crucial. nih.govnih.gov

Preclinical Investigations of Potential Pharmacological Relevance

Derivatives of the azetidine scaffold have been investigated for a wide range of pharmacological activities in preclinical studies. nih.gov These studies aim to identify and characterize the potential therapeutic applications of these compounds before any human trials.

In vitro studies are essential for determining the mechanism of action of a compound by testing its activity against specific molecular targets, such as enzymes or receptors, in a controlled laboratory setting. Azetidine derivatives have shown activity against various targets.

For example, a series of novel azetidine amides were identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. acs.org These compounds demonstrated sub-micromolar potency in inhibiting the DNA-binding activity of STAT3 in an Electrophoretic Mobility Shift Assay (EMSA). acs.org Another area of investigation has been the development of azetidine-based inhibitors of γ-aminobutyric acid (GABA) uptake. researchgate.net

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Azetidine derivatives have been explored for their potential antibacterial and antifungal properties. researchgate.netjmchemsci.comresearchgate.net The core azetidin-2-one (B1220530) structure, also known as a β-lactam, is famously found in penicillin and other antibiotics. jmchemsci.com

Recent research has focused on novel azetidine structures with antimicrobial potential. For instance, a study on nitrofuran-warhead-equipped spirocyclic azetidines revealed excellent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. mdpi.com Some of these compounds showed lower minimum inhibitory concentrations (MIC) against the H37Rv strain of M. tuberculosis than the first-line drug isoniazid. mdpi.com In another study, a chitosan-azetidine derivative demonstrated antifungal activity against Aspergillus fumigatus. nih.gov

The following table summarizes the antimicrobial activity of selected azetidine derivatives against various microbial strains.

| Compound ID | Organism | Activity/Measurement | Reference |

| Spiro-azetidine 3e | M. tuberculosis H37Rv | MIC: 0.05 µg/mL | mdpi.com |

| Spiro-azetidine 3j | M. tuberculosis H37Rv | MIC: <0.025 µg/mL | mdpi.com |

| Chitosan-azetidine | Aspergillus fumigatus | 26.19% inhibitory index | nih.gov |

| Azetidinone derivative D1 | Pseudomonas aeruginosa | Potent activity | researchgate.net |

| Azetidinone derivative D1 | Escherichia coli | Potent activity | researchgate.net |

Assessment of Anticancer Properties

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered attention in medicinal chemistry as a scaffold for developing novel therapeutic agents. nih.gov Derivatives of azetidine have been investigated for a range of biological activities, including their potential as anticancer agents. Preclinical research has explored various substituted azetidines, particularly azetidin-2-ones (β-lactams) and other analogues, for their cytotoxic effects against cancer cell lines. nih.govmdpi.comnih.gov

Studies on novel 3-amino-2-azetidinone derivatives have demonstrated significant activity against colorectal cancer cells. nih.gov These compounds, designed as conformationally restricted analogues of combretastatin (B1194345) A4, showed potent inhibitory activity against tubulin polymerization, a validated target in cancer therapy. nih.gov The trans-diastereoisomer of these azetidinones was found to be the biologically active form, with IC₅₀ values in the nanomolar range. nih.gov

Similarly, other research has focused on azetidin-2-one derivatives conjugated with 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) moieties. mdpi.comnih.gov In vitro cytotoxicity screening of these compounds against the MCF-7 breast cancer cell line revealed that specific derivatives exhibited high efficacy, with percentage of inhibition ranging from 89% to 94% at various micromolar concentrations. mdpi.com Structure-activity relationship (SAR) analyses indicated that the presence of electron-withdrawing groups, such as chloro or nitro groups, at the para position of a phenyl ring often enhanced the anticancer potential. mdpi.com

Furthermore, a distinct class of azetidine derivatives, R-azetidine-2-carboxamides, has been developed as small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell survival and proliferation. nih.gov These compounds demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity and were effective in attenuating the survival of cancer cells with constitutively active STAT3, such as the MDA-MB-231 human breast cancer cell line. nih.gov Analogues of the natural peptide TZT-1027, where a 3-aryl-azetidine moiety was incorporated, also showed excellent antiproliferative activities in the low nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines. mdpi.com

The following table summarizes the preclinical anticancer activity of selected azetidine derivatives from various studies.

Table 1: Anticancer Activity of Representative Azetidine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 3-Amino-2-azetidinone | (±)-trans-9 | HCT-116 (Colon) | 14.0 - 564.2 nM* | nih.gov |

| Azetidin-2-one-oxadiazole | AZ-5 | MCF-7 (Breast) | 89-94% inhibition** | mdpi.com |

| Azetidin-2-one-oxadiazole | AZ-9 | MCF-7 (Breast) | 89-94% inhibition** | mdpi.com |

| Azetidine Amide | Salicylate 5a | MDA-MB-231 (Breast) | 0.55 µM*** | nih.gov |

| Azetidine Amide | Analogue 7g | MDA-MB-231 (Breast) | Significant inhibition of colony formation at 0.5 µM | nih.gov |

| TZT-1027 Analogue | Compound 1a | A549 (Lung) | 2.2 nM | mdpi.com |

| TZT-1027 Analogue | Compound 1a | HCT116 (Colon) | 2.1 nM | mdpi.com |

*Range for a series of compounds. **Activity reported as percentage of inhibition at specified concentrations (0.1 µM to 2 µM), not as IC₅₀. ***Activity reported is for STAT3 DNA-binding activity/EMSA.

Research into Immunomodulatory Effects (e.g., Complement Inhibition)

The immune system plays a critical role in disease, and compounds that can modulate its activity are of significant therapeutic interest. mdpi.com The complement system is a key component of innate immunity, and its inappropriate activation is implicated in various inflammatory and autoimmune diseases. nih.gov Consequently, the development of small-molecule inhibitors of the complement system is an active area of research.

A series of 1-phenyl-3-(1-phenylethyl)urea derivatives, which share structural similarities with the core 1-phenylethyl moiety of 1-(1-Phenylethyl)azetidin-3-ol, were identified as novel and potent complement inhibitors. nih.govfigshare.com Through structural modification of an initial screening hit, researchers significantly improved the inhibitory activity. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to both the phenyl and phenylethyl portions of the molecule were crucial for potency. nih.gov

The introduction of a five- or six-carbon alkyl chain at the para-position of one of the phenyl rings led to a substantial increase in complement inhibition. nih.gov The optimized compound from this series demonstrated an excellent inhibitory profile with an IC₅₀ value as low as 13 nM. nih.govfigshare.com Mechanistic studies showed that this lead compound inhibited the deposition of C9, a component of the terminal complement complex, across the classical, lectin, and alternative pathways of complement activation. nih.govfigshare.com

The following table details the structure-activity relationships of these 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors.

Table 2: Complement Inhibition by 1-Phenyl-3-(1-phenylethyl)urea Derivatives

| Compound | R Group (Substitution on Phenyl Ring) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1 | 3,4-dimethoxy | 50 µM | nih.gov |

| 7c | 4-pentyloxy | 47 nM | nih.gov |

| 7d | 4-hexyloxy | 27 nM | nih.gov |

| 7k | 4-(pentan-3-yloxy) | 33 nM | nih.gov |

| 7l | 4-(hexan-3-yloxy) | 13 nM | nih.govfigshare.com |

| 7o | 4-(cyclohexylmethoxy) | 29 nM | nih.gov |

Development of Azetidine-Based Chemical Probes for Biochemical Research

Chemical probes are essential tools for studying biological systems, enabling the visualization and functional analysis of biomolecules in their native environments. nih.govresearchgate.net The unique structural and physicochemical properties of the azetidine ring have made it an attractive component in the design of specialized chemical probes, particularly fluorescent probes. nih.govacs.org

Researchers have incorporated 3-substituted azetidines into purine (B94841) analogues to create novel fluorophores that are emissive in aqueous solutions. nih.gov The substituents on the azetidine ring were found to predictably tune the emission maxima and quantum yields of these probes, making them potentially useful for studying nucleic acids and their interactions. nih.gov